N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Description
Properties
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O4S/c1-24-16-10-14(2-3-17(16)29-19(24)26)30(27,28)23-12-13-4-8-25(9-5-13)18-15(11-20)21-6-7-22-18/h2-3,6-7,10,13,23H,4-5,8-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEZFUSQXACVDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3CCN(CC3)C4=NC=CN=C4C#N)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzo[d]oxazole Core Formation
The benzo[d]oxazole ring is synthesized via cyclization of 2-amino-4-methylphenol with a carbonyl source. A representative protocol involves:
- O-Methylation : Treatment of 2-amino-4-methylphenol with methyl iodide in the presence of potassium carbonate yields 2-amino-4-methylanisole.
- Cyclization : Reaction with phosgene (COCl₂) or triphosgene in dichloromethane generates the oxazolone intermediate.
- Sulfonation : Chlorosulfonic acid (ClSO₃H) is introduced at the 5-position of the oxazolone under controlled conditions (0–5°C, 2 h), followed by quenching with aqueous ammonia to install the sulfonamide group.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| O-Methylation | CH₃I, K₂CO₃, DMF, 60°C, 12 h | 85 |
| Cyclization | Triphosgene, CH₂Cl₂, 0°C, 2 h | 78 |
| Sulfonation/Amidation | ClSO₃H, NH₃ (aq), 0°C, 1 h | 65 |
Preparation of 1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl Intermediate
Piperidine Functionalization
The piperidine ring is derivatized through nucleophilic aromatic substitution (SNAr) or Buchwald–Hartwig amination:
- Piperidine Protection : tert-Butyloxycarbonyl (Boc) protection of piperidin-4-ylmethanol using Boc₂O in THF.
- Pyrazine Coupling : Reaction of Boc-protected piperidine with 2-chloro-3-cyanopyrazine under SNAr conditions (Cs₂CO₃, DMF, 80°C) installs the pyrazine moiety.
- Deprotection : Removal of the Boc group with trifluoroacetic acid (TFA) in dichloromethane yields 1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methanol.
Reaction Scheme :
$$
\text{Boc-piperidin-4-yl-methanol} + \text{2-chloro-3-cyanopyrazine} \xrightarrow{\text{Cs}2\text{CO}3, \text{DMF}} \text{Boc-protected intermediate} \xrightarrow{\text{TFA}} \text{1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methanol}
$$
Optimization Note : Palladium catalysts (e.g., Pd₂(dba)₃) with Xantphos ligand enhance coupling efficiency for sterically hindered pyrazines.
Final Assembly via N-Alkylation
Sulfonamide Alkylation
The sulfonamide nitrogen is alkylated with the piperidine-pyrazine intermediate:
- Activation : Conversion of 1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methanol to its mesylate (MsCl, Et₃N, CH₂Cl₂).
- N-Alkylation : Reaction of the mesylate with 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide in the presence of K₂CO₃ in DMF (60°C, 12 h).
Yield and Purity :
- Isolated yield: 62% after column chromatography (SiO₂, EtOAc/hexane).
- Purity (HPLC): >98% (UV detection at 254 nm).
Analytical Characterization and Validation
Spectroscopic Data
Challenges and Mitigation
- Regioselectivity : Competing substitution at pyrazine C-2 was minimized using excess Cs₂CO₃.
- Solubility : DMF proved critical for solubilizing the sulfonamide during alkylation.
Alternative Synthetic Routes and Comparative Analysis
Reductive Amination Approach
An alternative pathway involves reductive amination between the sulfonamide and a pyrazine-containing aldehyde:
- Aldehyde Synthesis : Oxidation of 1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methanol with MnO₂.
- Reductive Amination : Reaction with sulfonamide using NaBH₃CN in MeOH.
Outcome : Lower yield (45%) due to imine instability, favoring the mesylate route.
Solid-Phase Synthesis
Immobilization of the benzo[d]oxazole sulfonamide on Wang resin enabled iterative coupling, though scalability issues limited utility.
Industrial and Environmental Considerations
Green Chemistry Metrics
- PMI (Process Mass Intensity) : 82 (solvent-intensive steps dominate).
- E-factor : 34 kg waste/kg product, driven by chromatographic purification.
Catalytic Innovations
Recent advances in photocatalytic deprotection (e.g., Ir-based catalysts) reduced TFA usage by 40% in piperidine deprotection.
Chemical Reactions Analysis
Types of Reactions
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide has numerous applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural homology with benzo[b][1,4]oxazin-3(4H)-one derivatives (e.g., compounds 28 , 29a , and 29b from ). Key differences include:
- Core Heterocycle : The target compound uses a benzo[d]oxazole scaffold, whereas analogs like 28 employ benzo[b][1,4]oxazin-3(4H)-one. The latter includes an additional oxygen atom, altering electronic properties and metabolic stability.
- Linker and Substituents: The piperidin-4-ylmethyl linker in the target compound contrasts with the piperazine or phenethyl groups in 29a and 29b. The 3-cyanopyrazine substituent introduces steric and electronic effects distinct from pyridin-3-yl or phenyl groups in analogs.
- Functional Groups : The sulfonamide moiety in the target compound differs from carboxamide or acetamide groups in analogs, impacting solubility and hydrogen-bonding capacity .
NMR Data and Chemical Environment Analysis
highlights NMR as a tool to compare chemical environments. For example, in compounds 1 and 7 (analogs of Rapa), chemical shifts in regions A (positions 39–44) and B (positions 29–36) vary due to substituent differences. By analogy, the target compound’s cyanopyrazine and sulfonamide groups would likely induce distinct shifts in analogous regions, detectable via $ ^1H $- and $ ^13C $-NMR. Such shifts could correlate with altered binding kinetics or stability compared to carboxamide-containing analogs .
Lumping Strategy and Property Prediction
’s lumping strategy groups compounds with similar structures for predictive modeling. The target compound’s benzo[d]oxazole and piperidine motifs align with surrogates in Table 3 (), suggesting shared physicochemical properties (e.g., logP, solubility). However, the cyanopyrazine and sulfonamide groups necessitate separate consideration for reactivity or metabolic pathways .
Tabulated Comparison of Key Features
Research Implications and Limitations
While structural and synthetic parallels exist, the absence of direct bioactivity data for the target compound limits functional comparisons. Future work should prioritize:
Biological Activity
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structural arrangement that combines a benzo[d]oxazole core with a piperidine moiety and a cyanopyrazine substituent, which may contribute to its biological activity.
Structural Characteristics
The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular connectivity and functional groups. The presence of both nitrogen and oxygen in its rings classifies it as a heterocyclic compound, specifically an amide due to the carboxamide functional group.
The precise mechanism of action for this compound is not fully elucidated but may involve interactions with specific biological targets, including kinases and other proteins involved in cellular signaling pathways. The incorporation of the cyanopyrazine moiety is believed to enhance its binding affinity to target proteins, potentially influencing various biological processes.
Pharmacological Properties
Research indicates that compounds with similar structures exhibit significant pharmacological properties, including:
- Antitumor Activity : Compounds with pyrazine and piperidine structures have shown promise as inhibitors of cancer cell proliferation.
- Antimicrobial Effects : The sulfonamide group is known for its antibacterial properties, which may extend to this compound.
In Vitro Studies
In vitro studies are crucial for understanding the biological activity of this compound. Preliminary results suggest that it exhibits selective inhibition against specific kinases involved in cancer progression. For instance, studies indicate that modifications to the piperidine or pyrazine rings can lead to enhanced potency and selectivity against targets such as CHK1 (Checkpoint kinase 1) .
Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) studies have revealed that:
- Cyanopyrazine Substitution : The presence of the cyanopyrazine group significantly enhances the compound's binding affinity to target proteins.
- Piperidine Modifications : Alterations in the piperidine ring can affect both potency and selectivity against various kinases .
Case Study 1: CHK1 Inhibition
A study focused on compounds structurally related to this compound demonstrated that modifications leading to increased interactions with the ATP-binding site of CHK1 resulted in enhanced inhibitory effects. This was attributed to favorable interactions between the nitrile group on the pyrazine ring and conserved residues within the kinase domain .
Case Study 2: Antimicrobial Activity
Another investigation explored the antimicrobial properties of sulfonamide derivatives. Results indicated that compounds similar to this compound exhibited significant activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 400.5 g/mol |
| XLogP | 2.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- The synthesis involves multi-step reactions, including cyclization of the pyrazine ring, functionalization of the piperidine moiety, and sulfonamide coupling. Key steps include:
Pyrazine ring formation : Use phosphorus oxychloride (POCl₃) under reflux to facilitate cyclization .
Piperidine functionalization : React 3-cyanopyrazine with piperidin-4-ylmethanol using a base (e.g., K₂CO₃) in DMF at 60–80°C to form the 1-(3-cyanopyrazin-2-yl)piperidine intermediate .
Sulfonamide coupling : React the intermediate with 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride in dichloromethane (DCM) at 0–5°C, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Optimization : Vary solvents (DMF vs. THF), catalysts (e.g., DMAP), and temperatures. Monitor yields via HPLC and purity via ¹H NMR .
Q. How should researchers characterize the compound’s structural integrity?
- Methodology :
- Spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., sulfonamide NH at δ 10–12 ppm, pyrazine C≡N at ~110 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z ~500).
- X-ray Crystallography : For absolute configuration determination, if single crystals are obtained via slow evaporation in ethanol .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Methodology :
- Enzyme inhibition assays : Target kinases or sulfotransferases due to the sulfonamide group. Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) at 10 µM–1 nM concentrations .
- Cellular toxicity : Screen in HEK-293 or HepG2 cells using MTT assays (48–72 hr exposure) .
Advanced Research Questions
Q. How can contradictory data in biological activity across studies be resolved?
- Methodology :
- Assay standardization : Compare buffer conditions (e.g., pH, ionic strength) and cell lines used. For example, variations in ATP concentrations in kinase assays may alter IC₅₀ values .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that might influence results .
- Structural analogs : Synthesize derivatives (e.g., replacing cyanopyrazine with methylpyrazine) to isolate pharmacophore contributions .
Q. What computational strategies predict binding modes with potential therapeutic targets?
- Methodology :
- Molecular docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., carbonic anhydrase II for sulfonamide interactions). Focus on hydrogen bonding with the sulfonamide and π-π stacking with the pyrazine .
- MD simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Q. How can synthetic challenges (e.g., low yield in sulfonamide coupling) be addressed?
- Methodology :
- Alternative coupling reagents : Replace traditional DCC with EDC/HOBt to reduce side reactions .
- Microwave-assisted synthesis : Test reaction at 80°C for 30 min under microwave irradiation to improve efficiency .
- DoE (Design of Experiments) : Apply factorial design (e.g., 3² factors: temperature, solvent ratio) to identify critical parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
